4-(2,2-Dicyanoethenyl)-2-methoxyphenyl acetate
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Overview
Description
Propanedinitrile, 2-[[4-(acetyloxy)-3-methoxyphenyl]methylene]- is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, 2-[[4-(acetyloxy)-3-methoxyphenyl]methylene]- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 4-(acetyloxy)-3-methoxybenzaldehyde with malononitrile in the presence of a base, such as piperidine, to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, 2-[[4-(acetyloxy)-3-methoxyphenyl]methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
Propanedinitrile, 2-[[4-(acetyloxy)-3-methoxyphenyl]methylene]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanedinitrile, 2-[[4-(acetyloxy)-3-methoxyphenyl]methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Propanedinitrile, (acetyloxy)methyl-
- Propanedinitrile, methylene-
- Propanedinitrile, 2-[(acetyloxy)methylene]-
Uniqueness
Propanedinitrile, 2-[[4-(acetyloxy)-3-methoxyphenyl]methylene]- is unique due to its specific structural features, such as the presence of both acetyloxy and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
100382-13-6 |
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Molecular Formula |
C13H10N2O3 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
[4-(2,2-dicyanoethenyl)-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C13H10N2O3/c1-9(16)18-12-4-3-10(6-13(12)17-2)5-11(7-14)8-15/h3-6H,1-2H3 |
InChI Key |
CLKJRHLZRWBLSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=C(C#N)C#N)OC |
Origin of Product |
United States |
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